叔丁基(2R,4R)-4-羟基吡咯烷-2-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

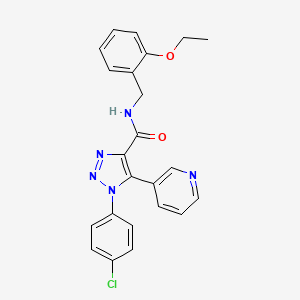

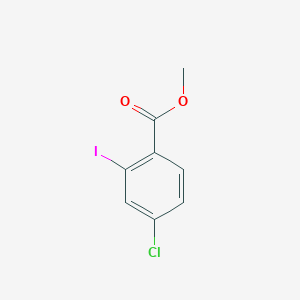

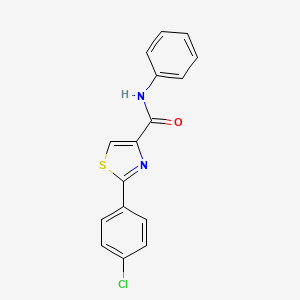

“Tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate” is an organic compound . It is a chiral compound with two chiral centers, specifically in the 2R and 4R configuration .

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents. For instance, an enantioselective synthesis involving iodolactamization is a key step in producing a highly functionalized tert-butyl carbamate.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety. This structure can be further modified to include various substituents, which can influence the molecule’s reactivity and physical properties.

Chemical Reactions Analysis

Tert-butyl carbamates undergo a variety of chemical reactions, which are essential for their transformation into more complex molecules. These reactions include nucleophilic substitutions, reductions, and the formation of Schiff bases through coupling with aromatic aldehydes.

Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure . For instance, “Tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate” is a solid powder, usually white to light yellow in color .

科学研究应用

合成应用

酮酯衍生物的合成: 叔丁基(2R,4R)-4-羟基吡咯烷-2-甲酸酯已用于羟脯氨酸衍生的酮酯衍生物的合成。这些衍生物在复杂有机化合物的合成中发挥作用 (King, Armstrong, & Keller, 2005).

Boc基团迁移中的机理研究: 该化合物在研究叔丁氧羰基(Boc)基团迁移的机理中发挥了重要作用,这在有机合成中至关重要 (Xue & Silverman, 2010).

生物素中间体的合成: 它用于合成生物素的中间体,生物素是一种参与脂肪酸、糖和α-氨基酸代谢循环的水溶性维生素 (Qin et al., 2014).

有机化学中的应用

有机合成中的级联反应: 它用于合成哌啶酸衍生物的级联反应中,展示了其在有机合成中的多功能性 (Purkayastha et al., 2010).

在动态动力学拆分中的作用: 该化合物在动态动力学拆分中用作手性助剂,促进立体选择性的碳碳键形成 (Kubo et al., 1997).

药物化学中间体的合成: 它的衍生物用于药物化学,例如二肽基肽酶IV抑制剂的合成 (Singh & Umemoto, 2011).

酶学应用

- 酶催化的动力学拆分: 该化合物参与酶催化的动力学拆分,帮助选择性合成对映异构体 (Faigl et al., 2013).

立体化学和手性合成中的应用

肽合成中的手性助剂: 它用作肽合成中的手性助剂,展示了其在立体选择性有机反应中的用途 (Studer, Hintermann, & Seebach, 1995).

功能性二羟基酯的合成: 该化合物参与功能性二羟基酯的合成,说明了其在创建结构复杂分子的作用 (Scheffler et al., 2002).

作用机制

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

安全和危害

属性

IUPAC Name |

tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7-4-6(11)5-10-7/h6-7,10-11H,4-5H2,1-3H3/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLZXCDAPVPGOX-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1C[C@H](CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

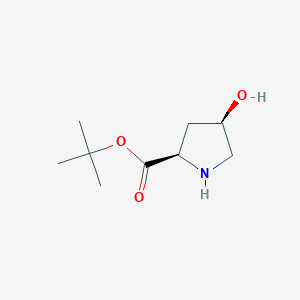

Tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2421677.png)

![4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2421681.png)

![N-ethyl-N-(3-methylphenyl)-N'-(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine](/img/structure/B2421685.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2421686.png)

![3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B2421694.png)